molecular formula C16H18N4O3S B7189253 2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide

2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide

Cat. No.: B7189253
M. Wt: 346.4 g/mol
InChI Key: FBLDKDPCLBDELN-UHFFFAOYSA-N
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Description

2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide is a complex organic compound that features a morpholine ring substituted with an ethylthio group, an oxadiazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide typically involves multiple steps. One common approach starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate nitrile oxides with amidoximes. The morpholine ring can be functionalized with an ethylthio group through nucleophilic substitution reactions. The final step involves coupling the oxadiazole and morpholine derivatives with a phenyl group under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The oxadiazole ring and the ethylthio group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide
  • 2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,5-oxadiazol-3-yl)phenyl]-2-oxoacetamide
  • 2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,3,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide

Uniqueness

2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 1,2,4-oxadiazole ring, in particular, is associated with high stability and potential bioactivity, making this compound a valuable target for further research and development.

Properties

IUPAC Name

2-(2-ethylthiomorpholin-4-yl)-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-2-13-9-20(6-7-24-13)16(22)15(21)18-12-5-3-4-11(8-12)14-17-10-23-19-14/h3-5,8,10,13H,2,6-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDKDPCLBDELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCS1)C(=O)C(=O)NC2=CC=CC(=C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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